molecular formula C10H17Cl2N3O2S B1427794 5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 1361115-94-7

5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B1427794
CAS No.: 1361115-94-7
M. Wt: 314.2 g/mol
InChI Key: SIKYLNNQIXDLBW-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O2S and a molecular weight of 314.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the reaction of a piperidine derivative with a pyrimidine derivative under specific conditions. The exact synthetic route and reaction conditions can vary, but common steps include:

    Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.

    Attachment of the Pyrimidine Ring: The piperidine ring is then reacted with a pyrimidine derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine dihydrochloride: Similar in structure but with different positioning of the methanesulfonyl group.

    Piperidine Derivatives: Compounds with a piperidine ring that exhibit similar biological activities.

Uniqueness

5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to its specific combination of functional groups and their positioning, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methylsulfonyl-4-piperidin-4-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c1-16(14,15)9-6-12-7-13-10(9)8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKYLNNQIXDLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=CN=C1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 2
5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 3
5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 4
5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride
Reactant of Route 6
5-(Methylsulfonyl)-4-(piperidin-4-yl)pyrimidine dihydrochloride

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